molecular formula C18H19F2N5O2S B2944149 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-63-8

1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2944149
CAS No.: 869344-63-8
M. Wt: 407.44
InChI Key: DGZMPXFHTWWINY-UHFFFAOYSA-N
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Description

1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19F2N5O2S and its molecular weight is 407.44. The purity is usually 95%.
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Biological Activity

The compound 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a piperidine ring, a difluorophenyl moiety, and a thiazolo-triazole derivative. This unique combination of functional groups suggests potential interactions with various biological targets.

Structural Features

The structural formula can be summarized as follows:

ComponentDescription
Piperidine Ring A six-membered saturated nitrogen-containing ring.
Difluorophenyl Group Enhances lipophilicity and potential biological interactions.
Thiazolo-Triazole Moiety Imparts specific pharmacological properties.

Biological Activity

  • Antimicrobial Properties : Several studies have indicated that compounds containing thiazolo-triazole structures exhibit antimicrobial activity. The presence of the hydroxyl group in this compound may enhance its reactivity towards microbial targets.
  • Anticancer Activity : Research on related compounds has shown promising results against various cancer cell lines. For instance, derivatives of triazole-thiones have been reported to exhibit cytotoxicity against colon carcinoma and breast cancer cells with IC50 values indicating effective inhibition of cell proliferation .
  • Enzyme Inhibition : The structural components of this compound suggest potential inhibition of specific enzymes involved in disease pathways. Compounds with similar thiazole and triazole structures have demonstrated enzyme inhibition capabilities, which may translate to this compound's activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolo-triazole derivatives against the HCT-116 colon cancer cell line. The compound exhibited an IC50 value of 6.2 μM, indicating significant anticancer properties compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazolo-triazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this structure showed good antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Research findings emphasize the importance of the structural features of this compound in determining its biological activity:

  • Lipophilicity : The difluorophenyl group enhances the compound's ability to penetrate cellular membranes.
  • Hydroxyl Group : This functional group may facilitate hydrogen bonding with biological targets, increasing binding affinity.
  • Heterocycles : The presence of thiazole and triazole rings is often associated with diverse pharmacological activities.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZMPXFHTWWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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